2-(3,7-Dimethyloctylsulfanyl)thiophene
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Overview
Description
2-(3,7-Dimethyloctylsulfanyl)thiophene is a sulfur-containing heterocyclic compound with a thiophene ring substituted by a 3,7-dimethyloctylsulfanyl group. Thiophene derivatives are known for their diverse applications in material science, medicinal chemistry, and organic electronics due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a thiophene derivative reacts with a 3,7-dimethyloctylsulfanyl halide under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. For instance, palladium-catalyzed cross-coupling reactions are frequently used to introduce various substituents onto the thiophene ring .
Chemical Reactions Analysis
Types of Reactions: 2-(3,7-Dimethyloctylsulfanyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated thiophene derivatives and strong bases like sodium hydride are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene without the sulfur-containing substituent.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-(3,7-Dimethyloctylsulfanyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyloctylsulfanyl)thiophene involves its interaction with molecular targets through its sulfur-containing group. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also play a crucial role in its function as an organic semiconductor .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Dithieno[3,2-b2′,3′-d]thiophene: Acts as a donor building block for synthesizing optoelectronic materials
Uniqueness: 2-(3,7-Dimethyloctylsulfanyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its utility in organic electronics and medicinal chemistry .
Properties
CAS No. |
321858-70-2 |
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Molecular Formula |
C14H24S2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2-(3,7-dimethyloctylsulfanyl)thiophene |
InChI |
InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3 |
InChI Key |
TWOLMUQSOOZPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCSC1=CC=CS1 |
Origin of Product |
United States |
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